

Biotin-PEG2-aldehyde: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: **Biotin-PEG2-aldehyde**

Cat. No.: **B8103953**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Biotin-PEG2-aldehyde**, a versatile heterobifunctional crosslinker. This document details its chemical and physical properties, and provides established protocols for its application in bioconjugation, particularly in the context of targeted protein degradation and cell surface labeling.

Core Properties of Biotin-PEG2-aldehyde

Biotin-PEG2-aldehyde is a valuable tool in bioconjugation, combining the high-affinity binding of biotin to avidin and streptavidin with the specific reactivity of an aldehyde group. The polyethylene glycol (PEG) spacer enhances solubility in aqueous buffers and reduces steric hindrance.

Several variants of **Biotin-PEG2-aldehyde** exist, each with a distinct molecular weight. It is crucial to identify the specific structure for accurate experimental design. The most commonly referenced **Biotin-PEG2-aldehyde** has the following properties:

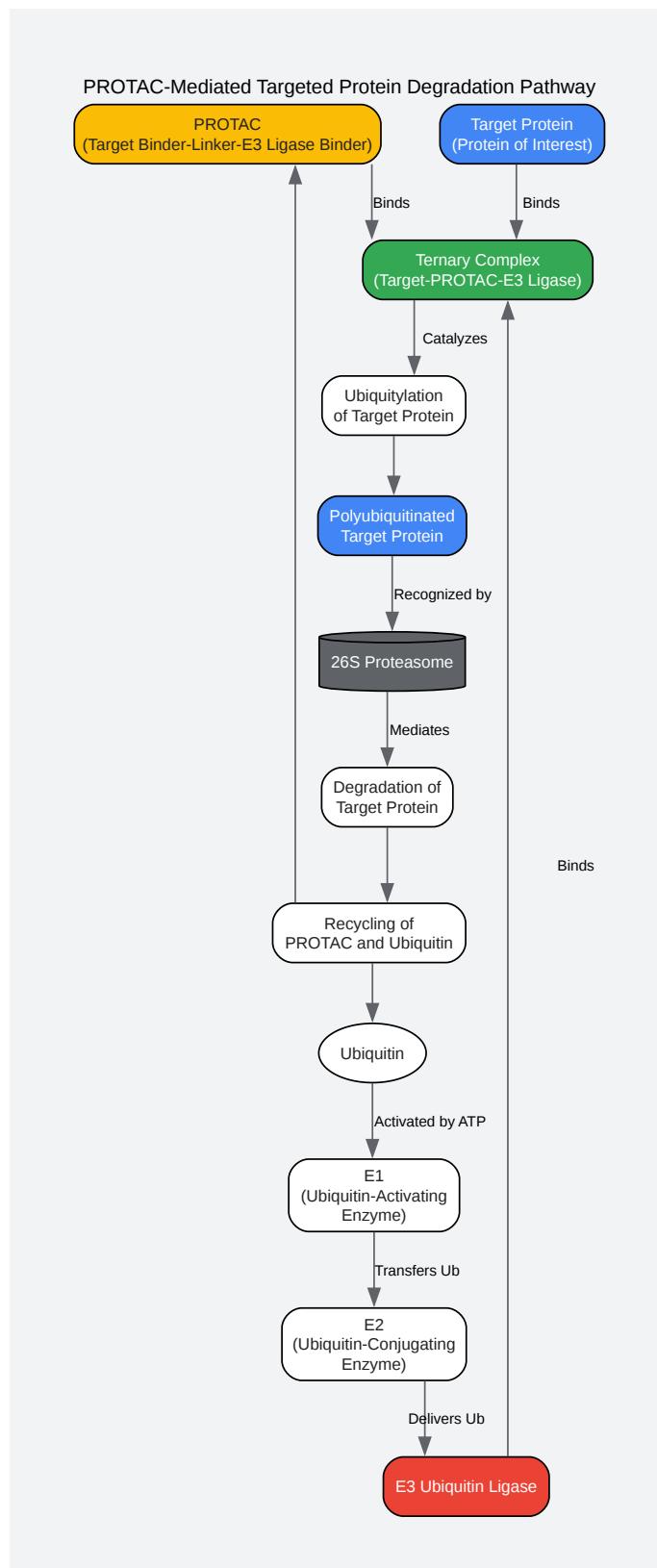
Property	Value	Source(s)
Molecular Weight	387.49 g/mol	[1] [2] [3]
Alternative Molecular Weight	387.50 g/mol	[4]
Purity	Typically ≥95%	[2]
Appearance	White to off-white solid	
Solubility	Soluble in water, DMSO, and DMF	
Reactive Groups	Biotin, Aldehyde	
Reactivity	The aldehyde group reacts with primary amines and hydrazides.	

It is important to note the existence of a related compound, Biotin-PEG2-CH2-aldehyde, which possesses a different molecular structure and a molecular weight of 373.47 g/mol. Another compound, also referred to as **Biotin-PEG2-aldehyde**, has been listed with a molecular weight of 506.62 g/mol, highlighting the need for careful verification of the specific product in use.

Mechanism of Action: Targeted Protein Degradation via PROTACs

Biotin-PEG2-aldehyde is frequently utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The following diagram illustrates the general mechanism of targeted protein degradation mediated by a PROTAC.



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Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

This section provides detailed methodologies for common applications of **Biotin-PEG2-aldehyde**.

General Protocol for Biotinylation of Proteins via Reductive Amination

This protocol describes the covalent attachment of **Biotin-PEG2-aldehyde** to a protein through the formation of a stable secondary amine bond.

Materials:

- Protein of interest
- **Biotin-PEG2-aldehyde**
- Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 6.5-7.5
- Reducing Agent: Sodium cyanoborohydride (NaBH_3CN) or Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
- Quenching Buffer: Tris-HCl, pH 7.5
- Desalting column or dialysis cassette

Procedure:

- Protein Preparation: Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-5 mg/mL.
- **Biotin-PEG2-aldehyde** Addition: Add a 10- to 50-fold molar excess of **Biotin-PEG2-aldehyde** to the protein solution. The optimal molar ratio should be determined empirically.
- Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.

- Reduction: Add the reducing agent to a final concentration of 20 mM. Continue the incubation for an additional 1-2 hours at room temperature or overnight at 4°C.
- Quenching: Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.
- Purification: Remove excess, unreacted **Biotin-PEG2-aldehyde** and byproducts by size-exclusion chromatography using a desalting column or by dialysis against PBS.

Protocol for Cell Surface Protein Biotinylation

This protocol outlines the labeling of accessible primary amines on cell surface proteins.

Materials:

- Cell suspension
- Ice-cold PBS, pH 7.4
- **Biotin-PEG2-aldehyde**
- Quenching Solution: PBS containing 100 mM glycine or Tris
- Lysis Buffer

Procedure:

- Cell Preparation: Harvest cells and wash three times with ice-cold PBS to remove any amine-containing media.
- Biotinylation Reaction: Resuspend the cells in ice-cold PBS at a concentration of $1-10 \times 10^6$ cells/mL. Add **Biotin-PEG2-aldehyde** to a final concentration of 1-5 mM.
- Incubation: Incubate the cell suspension on ice for 30-60 minutes with gentle agitation to prevent cell settling.
- Quenching: Quench the reaction by adding an equal volume of ice-cold Quenching Solution. Incubate on ice for 10-15 minutes.

- **Washing:** Wash the cells three times with ice-cold PBS to remove excess biotinylation reagent.
- **Cell Lysis:** Lyse the cells using an appropriate lysis buffer for downstream applications such as western blotting or affinity purification.

Western Blotting of Biotinylated Proteins

This protocol describes the detection of biotinylated proteins following SDS-PAGE and transfer to a membrane.

Materials:

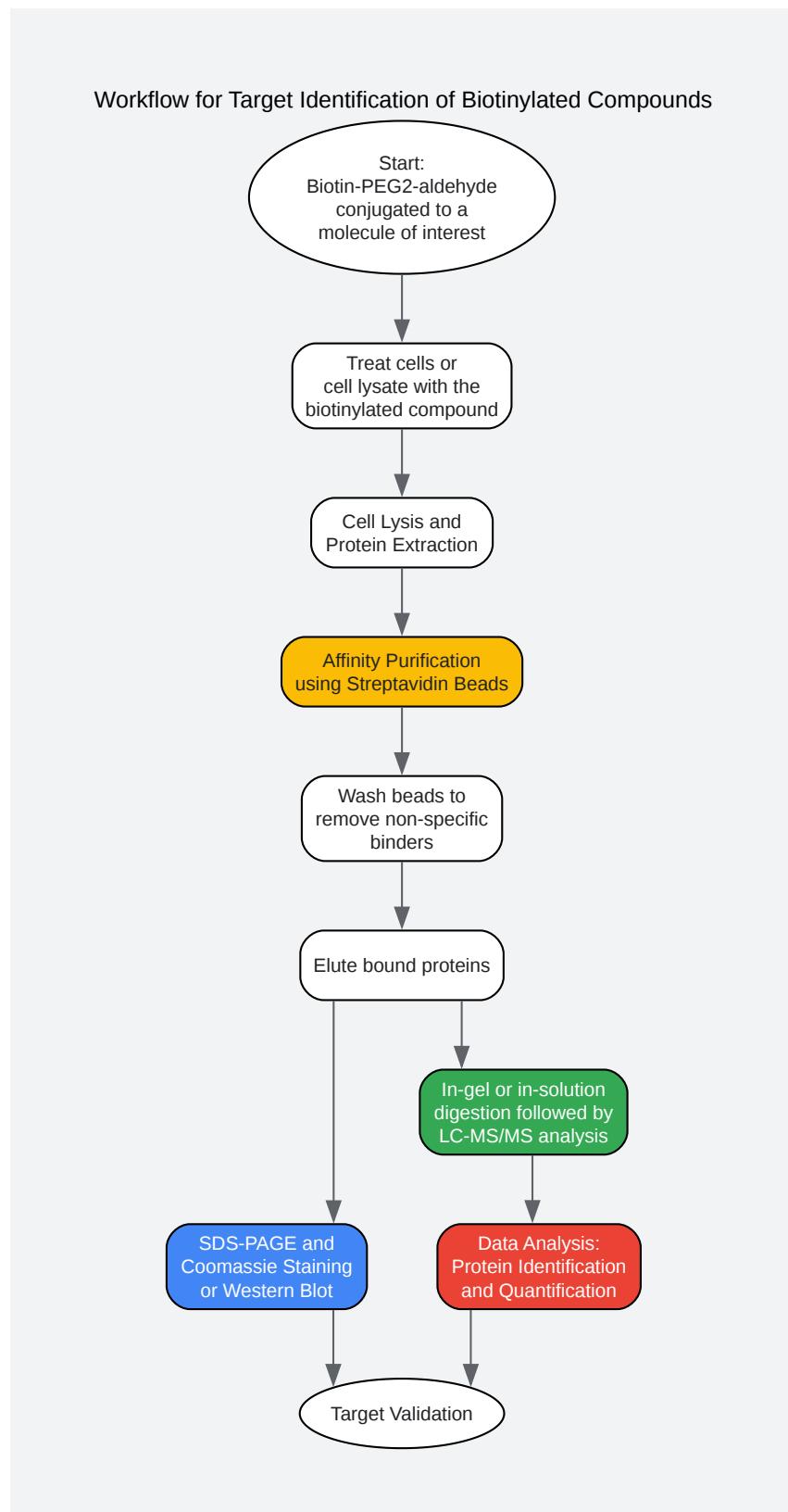
- PVDF or nitrocellulose membrane with transferred proteins
- Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20)
- Streptavidin-HRP conjugate
- TBST
- Chemiluminescent substrate

Procedure:

- **Blocking:** Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
- **Streptavidin-HRP Incubation:** Dilute the Streptavidin-HRP conjugate in Blocking Buffer according to the manufacturer's recommendations. Incubate the membrane with the diluted conjugate for 1 hour at room temperature.
- **Washing:** Wash the membrane three times for 5-10 minutes each with TBST.
- **Detection:** Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions and visualize the signal using an appropriate imaging system.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for identifying the targets of a biotinylated compound using affinity purification followed by mass spectrometry.



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Caption: Target identification workflow.

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